N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
Description
N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzothiophene moiety, a morpholine ring, and a pyridine carboxamide group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(19-12-15-4-2-3-5-18(15)26-19)22-20(24)17-13-16(6-7-21-17)23-8-10-25-11-9-23/h2-7,12-14H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYBIQSPFTCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)C3=NC=CC(=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Intermediate: The initial step often involves the synthesis of the benzothiophene core through cyclization reactions of appropriate precursors.
Attachment of the Ethyl Group: The benzothiophene intermediate is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the desired position.
Formation of the Pyridine Carboxamide: The pyridine ring is synthesized separately and functionalized to introduce the carboxamide group.
Coupling Reaction: The final step involves coupling the benzothiophene intermediate with the pyridine carboxamide under conditions that facilitate the formation of the desired amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) to reduce the carboxamide group to an amine.
Substitution: The benzothiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is used in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may bind to hydrophobic pockets, while the morpholine ring can interact with polar residues, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(1-benzothiophen-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide shares similarities with other benzothiophene derivatives and pyridine carboxamides, such as:
Zileuton: A benzothiophene derivative used as a 5-lipoxygenase inhibitor in asthma treatment.
Benzothiophene-based drugs: Various drugs containing the benzothiophene moiety used in different therapeutic areas.
Uniqueness
- The unique combination of the benzothiophene, morpholine, and pyridine carboxamide groups in this compound provides distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
